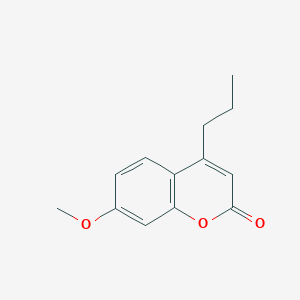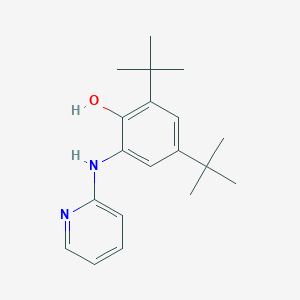
7-methoxy-4-propyl-2H-chromen-2-one
Overview
Description
7-methoxy-4-propyl-2H-chromen-2-one is a derivative of chromen-2-one, a compound known for its wide range of biological activities. This specific derivative has been a subject of research due to its potential medicinal properties.
Synthesis Analysis
- Novel synthesis methods have been developed for related compounds, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, involving reductive amination processes and characterized by various spectroscopic techniques (Mandala et al., 2013).
- Another approach involves a one-pot domino Friedel-Crafts acylation/annulation reaction sequence, allowing the synthesis of chromen-4-one derivatives from alkynes and methoxybenzoyl chlorides (Bam & Chalifoux, 2018).
Molecular Structure Analysis
- The molecular structure of related chromen-2-one derivatives has been established using techniques like single crystal X-ray diffraction, revealing details such as crystal packing and hydrogen bonding patterns (Yadav et al., 2015).
Chemical Reactions and Properties
- Various chromen-2-one derivatives undergo reactions like reductive amination and condensation, leading to the formation of different biologically active compounds. These reactions are crucial for modifying the structure and enhancing the activity of the compound (Han et al., 2014).
Physical Properties Analysis
- The physical properties, including the crystal system, lattice parameters, and hydrogen bonding patterns, are crucial for understanding the stability and reactivity of these compounds (Yadav et al., 2015).
Chemical Properties Analysis
- Chromen-2-one derivatives exhibit significant antibacterial and antifungal activities, which can be attributed to their chemical properties. The relationship between their structure and biological activity is often explored through computational studies like docking (Mandala et al., 2013).
Scientific Research Applications
Antimicrobial Activity
7-methoxy-4-propyl-2H-chromen-2-one and its derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities. For instance, a series of novel compounds synthesized from 7-methoxy-4-propyl-2H-chromen-2-one demonstrated antimicrobial activity comparable to standard drugs. These findings are supported by structure-based investigations using docking studies with the crystal structure of oxidoreductase proteins (Mandala et al., 2013). Another study synthesized new oxadiazole derivatives containing 7-methoxy-4-propyl-2H-chromen-2-one, which were also screened for their antibacterial and antifungal activities, showing promising results (Mahesh et al., 2022).
Antileishmanial Activity
This compound has been identified in natural products with antileishmanial activity. For example, the synthesis of 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, a natural product isolated from Galipea panamensis, highlighted its potential as an antileishmanial agent (Schmidt et al., 2012).
Radical Scavenger Activity
Studies have explored the antioxidant properties of 7-methoxy-4-propyl-2H-chromen-2-one derivatives. Quantum mechanics based tests for overall free radical scavenging activity suggested that these compounds are effective antioxidants, capable of scavenging hydroperoxyl radicals in different media (Marino et al., 2016).
Antibacterial Effects
The synthesis of new derivatives of 4-hydroxy-chromen-2-one, closely related to 7-methoxy-4-propyl-2H-chromen-2-one, has shown high levels of antibacterial activity against various bacterial strains, suggesting the potential of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Environment-Sensitive Fluorophore
The compound has shown unusual fluorescence properties, making it a candidate for developing new fluorogenic sensors. Its fluorescence varies significantly depending on the solvent, which can be utilized in sensing applications (Uchiyama et al., 2006).
Safety and Hazards
properties
IUPAC Name |
7-methoxy-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-9-7-13(14)16-12-8-10(15-2)5-6-11(9)12/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJXZQHXINMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5592563.png)
![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]propanamide](/img/structure/B5592587.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)
![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)
![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide](/img/structure/B5592601.png)

![3-phenyl-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5592615.png)

![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5592642.png)